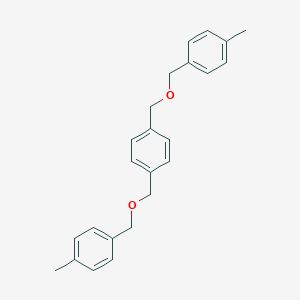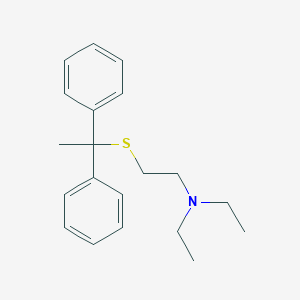
Thiodeacylaprophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiodeacylaprophen is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thioester derivative of 2,6-diacetylpyridine that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Thiodeacylaprophen is not well understood. However, it has been suggested that it may act as a chelator for metal ions, leading to changes in the fluorescence properties of the compound. It has also been suggested that Thiodeacylaprophen may interact with enzymes, leading to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
Thiodeacylaprophen has been shown to have various biochemical and physiological effects. It has been shown to interact with metal ions, leading to changes in their fluorescence properties. Thiodeacylaprophen has also been shown to interact with enzymes, leading to changes in their activity. Additionally, Thiodeacylaprophen has been shown to have potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Thiodeacylaprophen in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, Thiodeacylaprophen has potential therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using Thiodeacylaprophen is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Thiodeacylaprophen. One area of research could focus on understanding the mechanism of action of the compound, which would provide insight into its potential therapeutic properties. Another area of research could focus on developing new drugs based on the structure of Thiodeacylaprophen. Additionally, research could focus on improving the synthesis method of Thiodeacylaprophen to increase its yield and purity. Finally, research could focus on the development of new applications for Thiodeacylaprophen, such as in the field of nanotechnology.
Conclusion
In conclusion, Thiodeacylaprophen is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent. The synthesis method of Thiodeacylaprophen varies depending on the reaction conditions used, and its mechanism of action is not well understood. While there are advantages to using Thiodeacylaprophen in lab experiments, such as its fluorescent properties, there are also limitations, such as the lack of understanding of its mechanism of action. Future research directions could focus on understanding the mechanism of action of Thiodeacylaprophen, developing new drugs based on its structure, improving its synthesis method, and developing new applications for the compound.
Métodos De Síntesis
Thiodeacylaprophen has been synthesized using different methods, including the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
Aplicaciones Científicas De Investigación
Thiodeacylaprophen has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a spectroscopic probe for the study of enzyme-substrate interactions. Thiodeacylaprophen has also been used in the development of new drugs due to its potential therapeutic properties.
Propiedades
Número CAS |
142146-96-1 |
|---|---|
Nombre del producto |
Thiodeacylaprophen |
Fórmula molecular |
C20H27NS |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 |
Clave InChI |
WITGIYMUIZEZOF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
142146-96-1 |
Sinónimos |
2-(diethylamino)ethyl 1,1-diphenylethyl sulfide thiodeacylaprophen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



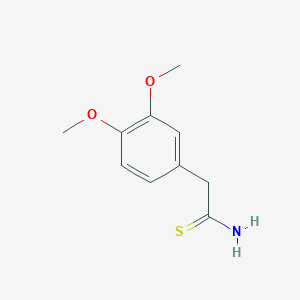
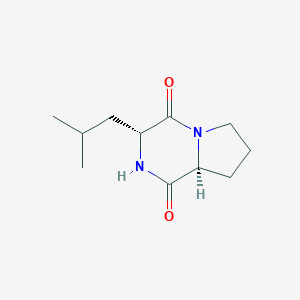
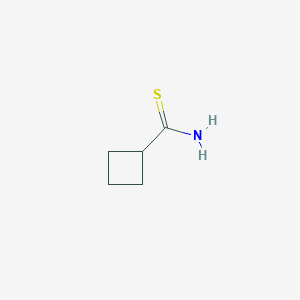
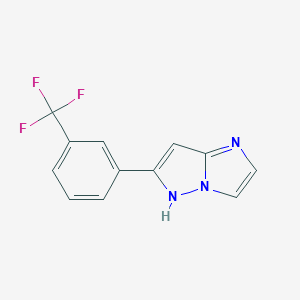
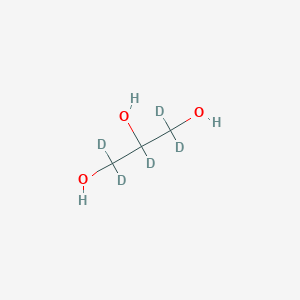
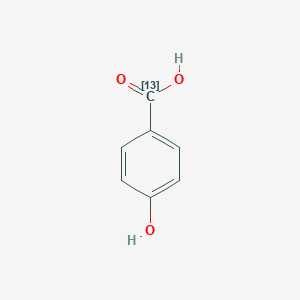
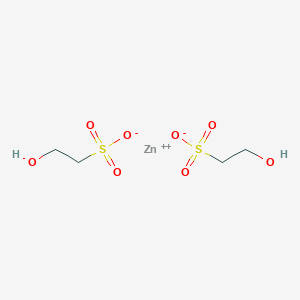


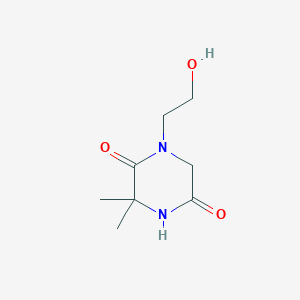
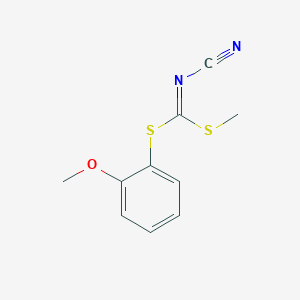
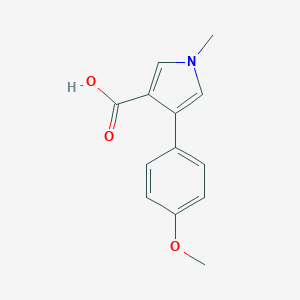
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
